Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
Overview
Description
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride is a chemical compound with the CAS Number: 87952-00-9 . It has a molecular weight of 265.8 and its IUPAC name is ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2S.ClH/c1-2-14-10(13)9-5-3-4-6-11(9)12-7-8-15-11;/h9,12H,2-8H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 183 - 185 degrees Celsius . It should be stored under inert gas .Scientific Research Applications
Synthesis and Anticancer Activity : Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride derivatives have been utilized in the synthesis of novel compounds with potential anticancer properties. Studies have shown that certain synthesized derivatives exhibit moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).
Antiviral Properties : The compound's derivatives have also been investigated for their antiviral activity, particularly against influenza A (H1N1 and H3N2) and B viruses. The structure-activity relationship of these derivatives has been examined, revealing their potential as influenza virus fusion inhibitors, thereby preventing the virus's conformational changes necessary for host cell entry (Göktaş et al., 2012).
Versatility of the Spirothiazolidinone Scaffold : Further research has highlighted the versatility of the spirothiazolidinone scaffold derived from Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride. This versatility is evident in the development of new classes of antiviral molecules with significant activity against viruses such as the human coronavirus 229E and influenza A/H3N2 virus (Apaydın et al., 2020).
Antimicrobial Properties : The compound and its derivatives have been synthesized and investigated for antimicrobial properties. The studies report the preparation of novel compounds containing the spiro ring derived from Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride and demonstrate their effectiveness against various microbes, indicating their potential in developing new antimicrobial agents (Singh et al., 2021).
Anticancer and Antidiabetic Properties : The compound's derivatives have been investigated for their potential anticancer and antidiabetic properties. Certain synthesized compounds have shown significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as possessing therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, indicating their potential in cancer and diabetes treatment (Flefel et al., 2019).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-5-3-4-6-11(9)12-7-8-15-11;/h9,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRXLYGCLXWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC12NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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